8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic spirocyclic hydantoin derivative characterized by a cinnamoyl (3-phenylacryloyl) substituent at the 8-position of the triazaspiro[4.5]decane core. This scaffold combines a spirocyclic piperidine-hydantoin system, which is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to interact with diverse biological targets .
Properties
IUPAC Name |
8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-13(7-6-12-4-2-1-3-5-12)19-10-8-16(9-11-19)14(21)17-15(22)18-16/h1-7H,8-11H2,(H2,17,18,21,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAXMRSCXFBFMM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the following steps:
Formation of the Triazaspirodecane Core: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions to form the triazaspirodecane core.
Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced through a condensation reaction between the triazaspirodecane core and cinnamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the condensation reaction. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cinnamoyl group to a phenylpropyl group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Phenylpropyl derivatives.
Substitution: Substituted triazaspirodecane derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of the triazaspiro[4.5]decane scaffold exhibit promising biological activities:
-
Cardiovascular Applications :
- A study highlighted the role of certain triazaspiro compounds in targeting mitochondrial permeability transition pores (mPTP) during myocardial infarction. These compounds showed the ability to inhibit mPTP opening, thereby reducing myocardial cell death and improving cardiac function post-reperfusion .
- The compounds demonstrated a decrease in apoptotic rates and preservation of mitochondrial ATP content, suggesting a protective effect against ischemic damage .
-
Myelostimulation :
- Research has shown that 1,3,8-triazaspiro[4.5]decane-2,4-diones can enhance bone marrow hematopoiesis. In models of cyclophosphamide-induced myelodepression, these compounds accelerated the regeneration of lymphocyte and granulocyte populations in bone marrow . This suggests potential applications in treating conditions associated with bone marrow suppression.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been crucial in optimizing the pharmacological properties of triazaspiro compounds. By modifying various substituents on the core structure, researchers can enhance specific biological activities while minimizing off-target effects. For instance, variations in the cinnamoyl group have been explored to improve potency against specific targets like ATP synthase complexes .
Synthesis Techniques
The synthesis of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions that include:
- Strecker Reactions : Utilized for creating complex nitrogen-containing frameworks.
- Coupling Reactions : Employed to attach the cinnamoyl moiety to the triazaspiro core.
Case Studies
Several case studies have documented the efficacy of this compound:
-
Cardiac Protection Study :
- In a controlled study involving animal models of myocardial infarction, administration of triazaspiro derivatives resulted in statistically significant improvements in cardiac function metrics compared to control groups. Key findings included enhanced left ventricular ejection fraction and reduced infarct size .
- Hematopoietic Recovery Study :
Mechanism of Action
The mechanism of action of 8-cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. It binds to the orthosteric site of the receptor, leading to the activation of G-protein signaling pathways. This activation results in analgesic effects by modulating pain perception pathways in the central nervous system .
Comparison with Similar Compounds
8-Benzyl Derivatives (TRI-BE)
- Structure : 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TRI-BE) .
- Activity : Demonstrates anti-metastatic effects in prostate cancer (PC3 cells) by inhibiting focal adhesion kinase (FAK) and matrix metalloproteinases (MMP-2/MMP-9) .
- Synthesis : Prepared via condensation of benzylpiperidin-4-one with sodium cyanide and ammonium carbonate (86% yield) .
- Properties : Molecular weight 259.31 g/mol, CAS 28936-94-9 .
Antimalarial Spiropiperidine Hydantoins (CWHM-123 and CWHM-505)
- Structures :
- Key Features : Chlorinated aryl groups enhance antimalarial potency and overcome chloroquine resistance.
Antibacterial N-Halamine (TTDD)
- Structure : 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (TTDD) .
- Activity : Chlorinated TTDD exhibits broad-spectrum antibacterial efficacy (>60% rechargeable chlorine capacity) against Staphylococcus aureus and Escherichia coli.
Myelostimulatory Derivatives
- Example : 8-(3-Ethoxypropyl)-6-methyl derivative (viscous oil, 35% yield) shows myelostimulatory activity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chlorine substituents (e.g., CWHM-123) enhance antimalarial activity by improving target binding .
- Conjugation Effects : The cinnamoyl group’s extended π-system may facilitate interactions with aromatic residues in enzymes (e.g., kinases or proteases), though experimental validation is needed.
Pharmacological Potential and Limitations
- 8-Cinnamoyl Derivative: Hypothesized to exhibit anticancer or anti-inflammatory activity due to structural similarity to TRI-BE and cinnamic acid derivatives (known for antitumor properties).
- Limitations: No direct data on pharmacokinetics (e.g., oral bioavailability) or toxicity.
Biological Activity
8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives , which are characterized by their spirocyclic structure. The synthesis of 8-Cinnamoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions that include cyclization and acylation processes. Notably, variations in synthesis methods can lead to differences in yield and purity.
Myelostimulating Effects
Research has demonstrated that derivatives of 1,3,8-triazaspiro[4.5]decane exhibit myelostimulating activity . Specifically, studies have shown that these compounds can accelerate the regeneration of lymphocyte and granulocyte populations in the bone marrow following myelosuppression induced by cyclophosphamide treatment . This suggests potential applications in treating conditions associated with bone marrow suppression.
Inhibition of Hypoxia-Inducible Factors
Recent findings indicate that 1,3,8-triazaspiro[4.5]decane derivatives act as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylases (HIF PHD1-3). This inhibition may play a role in the treatment of various hypoxia-related disorders by stabilizing HIFs and enhancing the cellular response to low oxygen levels .
Delta Opioid Receptor Agonism
Another significant area of research has identified derivatives of this compound as selective agonists for delta opioid receptors. This action suggests potential therapeutic applications in pain management and the treatment of mood disorders . The selectivity for delta receptors over mu receptors may result in fewer side effects commonly associated with opioid therapies.
Study on Myelostimulation
In a study conducted by Ten et al., the efficacy of 1,3,8-triazaspiro[4.5]decane derivatives was evaluated in models of myelodepression. The results indicated a marked improvement in hematopoietic recovery post-cyclophosphamide treatment compared to control groups . This study underscores the potential for these compounds in clinical settings requiring myeloprotection.
Cardioprotective Properties
A separate investigation into cardioprotective properties highlighted the ability of certain triazaspiro derivatives to inhibit mitochondrial permeability transition pore (mPTP) opening during myocardial infarction. This mechanism is crucial as mPTP opening is associated with cell death during reperfusion injury . The study presents a promising avenue for developing cardioprotective agents based on this scaffold.
Data Tables
The following table summarizes key biological activities and their implications:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Myelostimulation | Regeneration of bone marrow cells | Treatment of myelosuppression |
| Inhibition of HIF PHDs | Stabilization of hypoxia-inducible factors | Treatment of hypoxia-related disorders |
| Delta opioid receptor agonism | Selective activation of delta receptors | Pain management and mood disorder therapies |
Q & A
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Link synthesis and testing to established pharmacological theories (e.g., GABAergic modulation for anticonvulsants). Design experiments to test hypotheses derived from these frameworks, such as competitive binding assays against known receptor ligands. This approach aligns with principles of evidence-based inquiry in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
